molecular formula C14H20N2O4S B2863310 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide CAS No. 922102-91-8

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide

Cat. No. B2863310
CAS RN: 922102-91-8
M. Wt: 312.38
InChI Key: GUQVOTTYMCVVBZ-UHFFFAOYSA-N
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Description

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C14H20N2O4S and its molecular weight is 312.38. The purity is usually 95%.
BenchChem offers high-quality N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Novel Synthesis Approaches : Research has highlighted novel methods for synthesizing tetrahydrobenzo[b][1,4]oxazepine derivatives, showcasing the versatility of these compounds. For instance, a novel one-pot multicomponent synthesis involving 2-aminophenols and Meldrum's acid with isocyanides has been developed to produce these derivatives in good to excellent yields (Shaabani et al., 2010). This method emphasizes the efficiency and adaptability of creating complex heterocyclic structures at ambient temperature.

Eco-friendly Synthesis : Efforts to improve the sustainability of chemical synthesis led to the eco-friendly synthesis of benzoxazepine and malonamide derivatives. A special, efficient, and reusable heterogeneous catalytic system was reported for the synthesis of these derivatives in aqueous media at room temperature, highlighting the environmental benefits of such methodologies (Babazadeh et al., 2016).

Biological Activities and Applications

Carbonic Anhydrase Inhibition : The synthesis of [1,4]oxazepine-based primary sulfonamides demonstrated significant inhibition of human carbonic anhydrases, a therapeutic target for various diseases (Sapegin et al., 2018). This finding opens up possibilities for the development of new inhibitors with potential medical applications.

Antimicrobial and Antifungal Activities : Research into pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has uncovered compounds with promising antimicrobial and antifungal activities (Hassan, 2013). Such studies are crucial for the development of new treatments against resistant strains of bacteria and fungi.

properties

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-5-21(18,19)15-10-6-7-12-11(8-10)16(4)13(17)14(2,3)9-20-12/h6-8,15H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQVOTTYMCVVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide

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